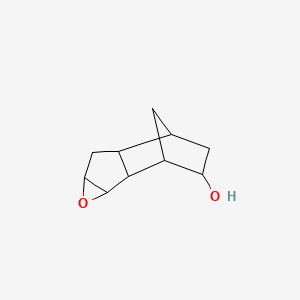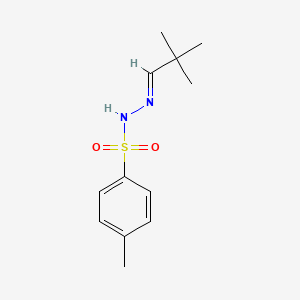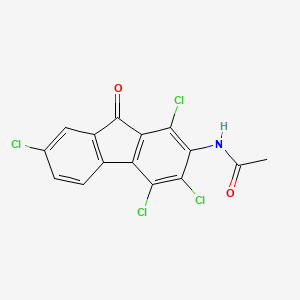
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone is a chemical compound with the molecular formula C15H7Cl4NO2 and a molecular weight of 375.041 g/mol . It is known for its unique structure, which includes multiple chlorine atoms and an acetamido group attached to a fluorenone core. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination .
Industrial Production Methods
While specific industrial production methods for 2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the fluorenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of fluorenone derivatives with different substituents .
Applications De Recherche Scientifique
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetamido group and chlorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-3,7-dichloro-9-fluorenone
- 2-Acetamido-3,7-dinitro-9-fluorenone
- 2-Acetamido-9-fluorenone
- 2-Acetamido-3-bromo-1-chloro-9-fluorenone
- 2-Acetamido-3-bromo-9-fluorenone
- 2-Acetamido-3-nitro-9-fluorenone
- 3-Acetamido-9-fluorenone
- 2-Acetamido-7-fluoro-3-nitro-9-fluorenone
- 2-Acetamido-9-(dimethylamino)fluorene
Uniqueness
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone is unique due to the presence of four chlorine atoms and an acetamido group on the fluorenone core. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
92430-43-8 |
|---|---|
Formule moléculaire |
C15H7Cl4NO2 |
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
N-(1,3,4,7-tetrachloro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H7Cl4NO2/c1-5(21)20-14-12(18)10-9(11(17)13(14)19)7-3-2-6(16)4-8(7)15(10)22/h2-4H,1H3,(H,20,21) |
Clé InChI |
JIQAHBXQKIPGHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(C3=C(C2=O)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


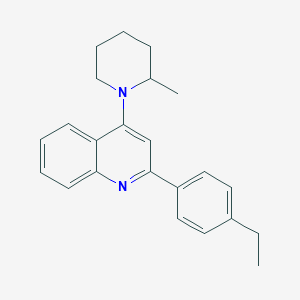

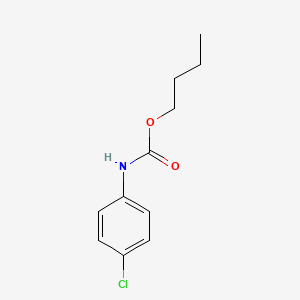
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)

![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

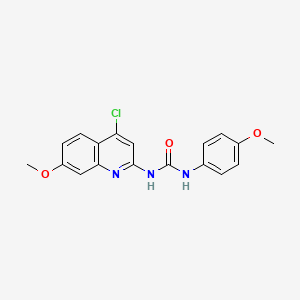

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

